Hepatocellular Cytotoxicity vs. Triptolide
In a comparative viability study using L‑02 (human fetal hepatocyte) and AML‑12 (mouse hepatocyte) cell lines, Regelidine at 30 μM reduced L‑02 viability to 51.36 ± 1.58% and AML‑12 viability to 82.11 ± 0.57% of control after 24 h exposure. Under identical conditions, triptolide at 30 nM suppressed L‑02 viability to 41.42 ± 3.09% and AML‑12 viability to 67.35 ± 4.48%, while celastrol at 2.5 μM induced complete cell death in both lines [1].
| Evidence Dimension | Hepatocyte viability (CCK‑8 assay) at 24 h |
|---|---|
| Target Compound Data | Regelidine 30 μM: L‑02 51.36 ± 1.58%; AML‑12 82.11 ± 0.57% |
| Comparator Or Baseline | Triptolide 30 nM: L‑02 41.42 ± 3.09%; AML‑12 67.35 ± 4.48%. Celastrol 2.5 μM: both lines dead. |
| Quantified Difference | Regelidine is 1,000‑fold less potent than triptolide and ≥12‑fold less potent than celastrol in L‑02 cells. |
| Conditions | L‑02 (human fetal hepatocyte) and AML‑12 (mouse hepatocyte) cell lines, 24 h exposure, CCK‑8 assay, N=3. |
Why This Matters
This dataset enables researchers to select Regelidine as a lower‑toxicity reference compound when studying TwHF components or as a scaffold for medicinal chemistry optimization to reduce hepatotoxic liability.
- [1] Li, Y., Wang, J., Zhang, X., Chen, L., Liu, Y., & Yang, S. (2023). Screening of major hepatotoxic components of Tripterygium wilfordii based on hepatotoxic injury patterns. BMC Complementary Medicine and Therapies, 23, 9. View Source
